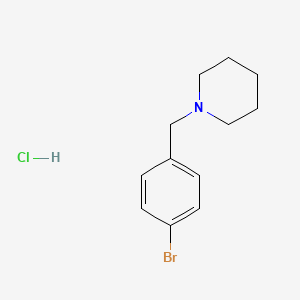

1-(4-Bromobenzyl)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is one of the most important building blocks in drug discovery. nih.gov Its prevalence is remarkable, with piperidine derivatives found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govumich.edu The widespread use of this scaffold stems from its versatile properties. The introduction of a piperidine ring can modulate a molecule's physicochemical characteristics, such as solubility and lipophilicity, which are critical for drug-like properties. rsc.orggoogle.comevitachem.com

Furthermore, the piperidine structure is not merely a passive scaffold; it actively contributes to biological activity. Its three-dimensional, flexible chair-like conformation allows it to present substituents in specific spatial orientations, facilitating precise interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts (like the hydrochloride) to improve solubility and handling, and enabling crucial ionic or hydrogen bond interactions within target binding sites. researchgate.net By modifying the piperidine core, medicinal chemists can enhance biological activity and selectivity, improve pharmacokinetic profiles, and mitigate toxicity. rsc.orggoogle.comevitachem.com

Rationale for Investigating 1-(4-Bromobenzyl)piperidine (B69257) Hydrochloride in Pre-clinical Research

The investigation of 1-(4-Bromobenzyl)piperidine hydrochloride in a pre-clinical context is driven by the strategic combination of its structural components: the N-benzyl piperidine core and the para-substituted bromine atom. The N-benzyl piperidine (N-BP) motif itself is a well-established fragment in drug discovery, valued for its ability to fine-tune efficacy and physicochemical properties. nih.govresearchgate.net The benzyl (B1604629) group can engage in cation-π and π-π interactions with active sites of protein targets, while the piperidine nitrogen provides a key interaction point and a handle for optimizing solubility. researchgate.net

The addition of a bromine atom at the 4-position of the benzyl group is a deliberate design choice. Halogen atoms, particularly bromine, are often incorporated into drug candidates to modulate their properties. The bromine atom can increase lipophilicity, which may enhance the compound's ability to cross cellular membranes. It can also form specific halogen bonds with biological targets, potentially increasing binding affinity and selectivity. Preclinical research on other substituted benzylpiperidine derivatives has shown their potential to act on a variety of biological targets, including as anti-tubulin agents for cancer, inhibitors of acetylcholinesterase for Alzheimer's disease, and ligands for sigma receptors, which are implicated in various central nervous system disorders. clinmedkaz.orgnih.govajchem-a.comchemicalbook.com Therefore, the rationale for studying this compound is based on the hypothesis that this specific combination of a proven scaffold (N-benzyl piperidine) and a modulating substituent (4-bromo) could yield a novel compound with valuable and specific biological activity worthy of further investigation.

Historical Overview of Related Piperidine Derivative Research in Drug Discovery (Excluding Clinical Outcomes)

The history of piperidine in drug discovery begins with its identification in nature. The compound itself was first isolated from black pepper, where it is a constituent of the spicy alkaloid piperine (B192125). smolecule.com This and other naturally occurring piperidine alkaloids, such as the potent toxin coniine and the tobacco alkaloid anabasine, demonstrated the significant biological effects of this heterocyclic system. smolecule.com

Early synthetic efforts in the 20th century focused on creating analogues of these natural products. A major breakthrough in the application of synthetic piperidine derivatives was the development of the analgesic pethidine (meperidine), which features a 4-phenylpiperidine (B165713) core. chemicalbook.com This discovery spurred extensive research into piperidine-based compounds, particularly for their effects on the central nervous system. Another landmark piperidine derivative is Donepezil, a leading treatment for Alzheimer's disease, which acts as an acetylcholinesterase inhibitor. nist.gov The success of these and other drugs solidified the piperidine scaffold as a "privileged structure" in medicinal chemistry. Over the decades, research has expanded into nearly every therapeutic area, with thousands of piperidine-related papers published, exploring their potential as anticancer, antiviral, antimicrobial, and antihypertensive agents. hmdb.ca The development of new synthetic methods, including catalytic hydrogenation of pyridines and various cyclization reactions, has continuously broadened the chemical space available for creating novel piperidine-based drug candidates. nih.gov

Physicochemical and Spectroscopic Data

The fundamental identity of this compound is defined by its physical and spectroscopic characteristics.

Physicochemical Properties

The key identifying properties of the compound have been compiled from chemical databases. The data for the hydrochloride salt are based on the properties of the free base, 1-(4-Bromobenzyl)piperidine.

| Property | Value | Source |

| IUPAC Name | 1-[(4-bromophenyl)methyl]piperidine;hydrochloride | nih.gov |

| Molecular Formula | C₁₂H₁₇BrClN | Derived from nih.gov |

| Molecular Weight | 290.63 g/mol | Derived from nih.gov |

| CAS Number (Base) | 178162-69-1 | nih.gov |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)Br.Cl | nih.gov |

| Form | Solid | ajchem-a.com |

Spectroscopic Data

Spectroscopic analysis provides confirmation of the molecular structure. The following data corresponds to the free base, 1-(4-Bromobenzyl)piperidine.

| Technique | Data |

| ¹H NMR | (400 MHz, DMSO-d6): δ = 7.90-7.88 (d, 2H), 7.66-7.64 (d, 2H), 3.78 (s, 1H), 2.69 (s, 1H), 1.89-1.86 (m, 4H), 1.78-1.77 (d, 2H) ppm. rsc.org |

| ¹³C NMR | (100 MHz, DMSO-d6): δ = 138.13, 130.91, 130.74, 119.73, 61.98, 53.80, 25.56, 23.97 ppm. rsc.org |

| Infrared (IR) | IR spectral data for this compound is available in chemical databases such as SpectraBase. nih.gov |

Synthesis Information

The synthesis of 1-(4-Bromobenzyl)piperidine, the free base of the title compound, can be achieved through established organic chemistry reactions. A common and efficient method is the reductive amination of 4-bromobenzaldehyde (B125591) with piperidine. rsc.org In this two-step, one-pot process, the aldehyde and secondary amine first react to form an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine product. The reduction can be carried out using various reducing agents.

Alternatively, the compound can be synthesized via N-alkylation. This involves reacting piperidine with a 4-bromobenzyl halide, such as 4-bromobenzyl bromide or 4-bromobenzyl chloride, typically in the presence of a base to neutralize the hydrogen halide formed as a byproduct. chemicalbook.com The hydrochloride salt is then prepared by treating the purified free base with hydrochloric acid in a suitable solvent.

Advanced Synthetic Methodologies and Chemical Transformations of this compound

The synthesis and derivatization of piperidine-containing compounds is a cornerstone of medicinal chemistry and materials science. This compound, with its reactive bromobenzyl moiety and versatile piperidine scaffold, serves as a valuable intermediate for the development of novel chemical entities. This article explores advanced synthetic methodologies for its preparation and strategies for its subsequent chemical transformation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZSXFMTQONGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Structure Activity Relationship Sar Elucidation of 1 4 Bromobenzyl Piperidine Hydrochloride Analogues

Design Principles for 1-(4-Bromobenzyl)piperidine (B69257) Hydrochloride-Based Ligands

The design of novel ligands based on the 1-(4-bromobenzyl)piperidine scaffold employs a variety of computational and experimental strategies to optimize interactions with biological targets and enhance desired therapeutic properties.

Drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which are integral to the development of piperidine (B6355638) analogues. fiveable.me

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. fiveable.me This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. fiveable.mefiveable.me A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. fiveable.me For piperidine-based ligands, this involves comparing a series of analogues to identify which parts of the molecule, such as the piperidine nitrogen, the benzyl (B1604629) ring, or the bromine substituent, are crucial for activity. acs.orgdrugdesign.org Techniques like Quantitative Structure-Activity Relationship (QSAR) studies systematically modify the lead compound to identify key structural features and build predictive models. fiveable.me

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR spectroscopy) is available. rsc.org This powerful method allows for the rational design of ligands that can fit precisely into the target's binding site. nih.gov For instance, if the target has a well-defined hydrophobic pocket, the 4-bromobenzyl group of the ligand can be designed to fit within it. Docking studies, a key component of SBDD, can predict the binding orientation and affinity of novel piperidine analogues, guiding synthetic efforts toward compounds with improved potency and selectivity. rsc.orgnih.gov In the development of HIV-1 protease inhibitors, for example, piperidine scaffolds were successfully used as P2-ligands through a structure-based design approach, leading to potent compounds. nih.gov

Often, a combination of both ligand- and structure-based methods provides a synergistic approach to drug discovery. fiveable.me Pharmacophore models from LBDD can be used to filter virtual libraries before docking them into a protein structure in an SBDD workflow. fiveable.me

Fragment-Based Drug Design (FBDD) has become a widely adopted strategy for lead generation. It involves screening collections of low-molecular-weight compounds (fragments) to identify those that bind weakly to the target. nih.govrsc.org These hits are then optimized and grown or linked together to produce a high-affinity lead compound.

Piperidine itself is an excellent fragment for FBDD, particularly for adding three-dimensional character to otherwise flat molecules, which is a common limitation of many fragment libraries. nih.govrsc.org The synthesis and analysis of libraries of substituted piperidines, such as regio- and diastereoisomers of methyl-substituted pipecolinates, have been explored to expand the 3D fragment chemical space. nih.govrsc.org These studies demonstrate that piperidine-based fragments possess diverse 3D shapes and suitable properties for FBDD campaigns. nih.govrsc.org The systematic synthesis of various piperidine isomers allows them to be considered as building blocks in drug discovery programs, providing a pathway to novel and structurally diverse lead compounds. nih.govrsc.org

Systematic SAR Studies on the Piperidine Core of 1-(4-Bromobenzyl)piperidine Hydrochloride

The piperidine ring is more than just a linker; its substitution pattern and conformation are critical determinants of biological activity. acs.orgnih.gov Systematic SAR studies involve modifying the piperidine core to understand its role in target binding.

The placement and chemical nature of substituents on the piperidine ring can drastically alter a compound's affinity, selectivity, and functional activity.

Position of Substitution: Studies on various classes of piperidine derivatives show that the position of substituents is crucial. For example, in a series of monoamine oxidase (MAO) inhibitors, para-substitution on a piperidine ring was found to be preferable to meta-substitution for inhibitory activity. nih.gov In another example involving inhibitors of Protein Kinase B (PKB), moving a substituent from the 3-position to the 4-position of the piperidine ring can significantly impact potency and selectivity. nih.gov Research on fentanyl analogues has also shown that functionalization at the C-3 and C-4 positions of the piperidine ring has been extensively explored to modulate analgesic activity. nih.gov

Nature of Substituents: The type of chemical group introduced onto the piperidine ring plays a significant role.

Hydrophilic vs. Hydrophobic Groups: The addition of a hydroxyl group to the piperidine ring has been shown to increase MAO inhibitory effects. nih.gov Conversely, hydrophobic groups can be used to engage with lipophilic pockets in a target protein. acs.org

Size and Steric Bulk: The size of the substituent can influence binding. In some cases, sterically bulky groups can enhance activity, while in others they can cause steric hindrance, reducing affinity. nih.gov For instance, in the development of ligands for P2Y14R, adding rigid, bridged moieties to the piperidine ring was explored to probe steric constraints within the receptor's binding site. nih.gov

Basic Moiety: The basic nitrogen of the piperidine ring is often a key pharmacophoric feature, forming crucial ionic or hydrogen-bonding interactions with acidic residues (like glutamate (B1630785) or aspartate) in the target protein. acs.orgrsc.org Protonation of this nitrogen at physiological pH is often considered essential for the activity of many piperidine-based ligands. acs.orgnih.gov

The following table summarizes general SAR findings for the piperidine core based on published research.

| Modification on Piperidine Core | Substituent Type/Position | General Impact on Biological Activity | Reference |

| Substitution Position | para-substitution vs. meta-substitution | para-substitution can be more favorable for activity in certain target classes like MAO inhibitors. | nih.gov |

| Nature of Substituent | Hydroxyl (-OH) group | Can increase potency through new hydrogen bonding interactions. | nih.gov |

| Nature of Substituent | Small amino functional groups | Can lead to higher activity, for instance in MAO-B inhibition. | nih.gov |

| Ring Modification | Ring expansion or contraction | Generally leads to a significant decrease in potency compared to the six-membered piperidine ring. | nih.gov |

| Nitrogen Atom | Protonation state | The basic nitrogen often forms a key ionic interaction with the target receptor. | acs.orgrsc.org |

This table provides generalized findings; specific outcomes are highly dependent on the target protein.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations. acs.org This conformational preference is critical because it dictates the three-dimensional orientation of the substituents, which must be precisely positioned to interact with the biological target.

For example, the relative orientation (cis or trans) of substituents on the piperidine ring can lead to significant differences in biological activity. acs.org In one study, the trans orientation of an ester group on a piperidine ring resulted in a different SAR pattern compared to the cis isomer. acs.org Constraining the conformational flexibility of the piperidine ring, for instance by introducing bridged structures, can lock the molecule into a more active conformation, thereby improving binding affinity. nih.gov Computational methods and NMR spectroscopy are valuable tools for analyzing the conformational preferences of piperidine derivatives and correlating them with their biological activity. acs.org

SAR Investigations of the 4-Bromobenzyl Substituent

The 4-bromobenzyl moiety is a common feature in many biologically active molecules. The phenyl ring can engage in hydrophobic and pi-stacking interactions, while the bromine atom can participate in halogen bonding or act as a bulky, lipophilic group that occupies a specific pocket in the target protein. nih.gov

SAR studies on this part of the molecule often involve:

Positional Isomerism: Moving the bromine atom to the ortho or meta positions of the benzyl ring to probe the shape of the binding pocket.

Halogen Substitution: Replacing bromine with other halogens (F, Cl, I) to investigate the effects of electronegativity, size, and halogen bonding potential.

Bioisosteric Replacement: Replacing the bromo-phenyl group with other chemical groups that have similar steric and electronic properties (bioisosteres). cambridgemedchemconsulting.comspirochem.com This is a common strategy to improve properties like metabolic stability, solubility, or potency while retaining the desired biological activity. spirochem.comyoutube.com For example, a trifluoromethyl (-CF3) group is sometimes used as a bioisostere for a bromine atom. cambridgemedchemconsulting.com Similarly, replacing the phenyl ring with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) can modulate activity and physicochemical properties. cambridgemedchemconsulting.com

In a series of anticancer agents, the presence of the 4-bromobenzyl group was a key structural feature. nih.govrsc.org Studies on anti-tubulin agents based on a 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine scaffold also highlight the importance of the bromobenzyl moiety for cytotoxic potential. nih.govresearchgate.net

The table below outlines potential modifications to the 4-bromobenzyl group and their rationale in drug design.

| Modification on 4-Bromobenzyl Group | Rationale | Potential Outcome | Reference |

| Halogen Replacement (e.g., Br to Cl, F) | Fine-tune electronics, size, and lipophilicity. | Altered binding affinity and selectivity. | cambridgemedchemconsulting.comyoutube.com |

| Positional Isomerism (e.g., 4-Bromo to 3-Bromo) | Probe the topology of the receptor's binding pocket. | May increase or decrease potency depending on pocket shape. | nih.gov |

| Bioisosteric Replacement (e.g., -Br to -CF3) | Modify metabolic stability and lipophilicity while maintaining size. | Improved pharmacokinetic profile. | cambridgemedchemconsulting.com |

| Ring Bioisosteres (e.g., Phenyl to Pyridyl) | Introduce H-bond acceptors, alter polarity and solubility. | Modified target interactions and ADME properties. | cambridgemedchemconsulting.com |

| Removal of Substituent (e.g., to Benzyl) | Establish the importance of the substituent for activity. | Likely decrease in potency if the bromo group is key for binding. | nih.gov |

This table provides generalized strategies; specific outcomes are highly dependent on the target protein.

Role of Halogenation in Target Binding and Selectivity

The inclusion of halogen atoms is a common and effective strategy in drug design to enhance biological activity. researchgate.net In the case of 1-(4-Bromobenzyl)piperidine, the bromine atom on the benzyl ring plays a crucial role in its interaction with biological targets.

Halogens, particularly chlorine, bromine, and iodine, can form a specific type of noncovalent interaction known as a halogen bond (R-X···B). sciforum.net This bond occurs between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophilic Lewis base, such as an oxygen or nitrogen atom found in the amino acid residues of a protein's binding pocket. researchgate.netsciforum.net The formation of these halogen bonds can significantly enhance the binding affinity and specificity of a ligand for its target protein. researchgate.netnih.gov

Research has demonstrated that bromination can increase the affinity for drug targets by forming these stabilizing halogen bonds. researchgate.net Furthermore, halogenation is a well-established method to improve the pharmacokinetic profile of a molecule by enhancing membrane binding and permeation. nih.gov Studies quantifying this effect have shown that replacing a hydrogen atom with a chlorine or a trifluoromethyl group can increase the free energy of partitioning into a lipid membrane and enhance the permeability coefficient. nih.gov

In SAR studies of related heterocyclic compounds, the specific halogen used has a demonstrable impact on activity. For instance, in a series of 1,4-pyrazine inhibitors, replacing a para-bromo substituent with iodine slightly reduced inhibitory activity, while replacement with chlorine led to a considerable decrease in activity, highlighting the specific role of the bromine atom in the interaction. tmc.edu This underscores that the size, electronegativity, and polarizability of the halogen are critical factors in optimizing target binding. The ability of heavier halogens like bromine to form these bonds is considered a valuable tool for lead optimization in the drug discovery process. nih.gov

Table 1: Impact of Halogen Substitution on Inhibitory Activity of Pyrazine Analogs This table illustrates the principle that the nature of the halogen substituent directly influences biological activity, a key concept in the SAR of halogenated compounds like 1-(4-Bromobenzyl)piperidine.

| Compound Analogue | R-Group Substitution (at para-position) | Relative Inhibitory Activity | Source |

| Reference Compound | -Br | Potent | tmc.edu |

| Analogue 1 | -I | Slightly Reduced Activity | tmc.edu |

| Analogue 2 | -Cl | Considerably Decreased Activity | tmc.edu |

Effects of Aromatic Ring Substitutions on Pharmacological Profiles

The aromatic benzyl ring of this compound is a critical component for interacting with biological targets, often engaging in non-covalent interactions such as π-stacking. jocpr.com The electronic and steric properties of this ring can be finely tuned through chemical substitutions to control and optimize these drug-target interactions. jocpr.com

The pharmacological profiles of piperidine and piperazine (B1678402) derivatives are highly sensitive to the substitution pattern on the aromatic ring. nih.gov For example, in a series of trans-1-piperazino-3-phenylindans, which share structural similarities with benzylpiperidines, substitutions on the aromatic ring significantly influenced affinity for dopamine (B1211576) (D1 and D2) receptors. nih.gov Specifically, 6-fluoro or 6-chloro substituted derivatives showed a preference for D1 receptors. nih.gov This demonstrates that the position and nature of substituents can impart receptor selectivity.

In the broader context of medicinal chemistry, aromatic rings are known to influence a drug's pharmacokinetic profile. jocpr.com Their lipophilic nature can aid in crossing cell membranes, potentially enhancing bioavailability. jocpr.com Medicinal chemists frequently use bioisosteric replacement, where an aromatic ring or a substituent is swapped with a different group to modulate properties like metabolic stability. jocpr.com

SAR studies on various heterocyclic scaffolds confirm these principles. In 1,4-benzodiazepines, for instance, substituting the aromatic ring with electron-withdrawing groups like chloro, fluoro, and nitro resulted in good anticonvulsant activity. chemisgroup.us This highlights a general principle where modifying the electronic landscape of the aromatic ring directly impacts the pharmacological effect. The goal of such modifications is often to discover ligands with a more selective and refined activity profile, minimizing off-target effects. chemisgroup.us

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives

To rationalize the observed SAR data and to guide the design of new, more potent analogues, medicinal chemists employ computational tools like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor. For a series of pyrozolo[1,5-a]pyridine analogues, a five-point pharmacophore model was developed that identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for inhibitory activity. nih.gov Such a model for 1-(4-Bromobenzyl)piperidine derivatives would likely highlight the piperidine nitrogen (as a potential hydrogen bond acceptor or protonated cation), the benzyl aromatic ring, and the hydrophobic bromine atom as key features. Molecular docking studies, which place a ligand into the binding site of a target, can further refine this understanding by revealing specific interactions, such as π-π stacking or halogen bonds. nih.gov

QSAR analysis builds a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify physicochemical properties. For a series of 1-benzyl-piperidine derivatives acting as acetylcholinesterase inhibitors—a structurally related class—QSAR studies found that their inhibitory activity was predominantly controlled by a topochemical index, which describes the shape and branching of the molecule. nih.gov

In another QSAR study on piperine (B192125) analogs, a statistically significant model was generated using descriptors such as the partial negative surface area, the molecular shadow (a measure of shape), and the heat of formation. nih.gov The resulting model (with a high correlation coefficient, r² = 0.962) could accurately predict the inhibitory activity of new compounds. nih.gov This approach allows researchers to quantitatively understand how specific properties influence activity and to prioritize the synthesis of new derivatives with a higher probability of success.

Table 2: Example of Descriptors Used in QSAR Models for Piperidine/Piperine Analogs This table provides examples of the types of molecular descriptors that are calculated in a QSAR study to build a predictive model of biological activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Source |

| Topological | Topochemical Index (τ) | Describes molecular shape and branching, controlling fit into a binding site. | nih.gov |

| Thermodynamic | Heat of Formation | Relates to the energetic stability of the molecule. | nih.gov |

| Spatial/3D | Molecular Shadow (Area in XZ plane) | Inversely proportional to activity, indicating steric constraints. | nih.gov |

| Electronic | Partial Negative Surface Area (PNSA) | Directly proportional to activity, suggesting the importance of electronegative regions for binding. | nih.gov |

By integrating SAR data with pharmacophore and QSAR modeling, researchers can develop a comprehensive understanding of how the structural features of this compound and its analogues contribute to their pharmacological activity, thereby accelerating the discovery of novel therapeutic agents.

Pharmacological Mechanisms and Molecular Target Interactions Pre Clinical Investigations

In Vitro Receptor Binding and Functional Assays for 1-(4-Bromobenzyl)piperidine (B69257) Hydrochloride

The 1-benzylpiperidine (B1218667) scaffold is a key component in many compounds that interact with the central nervous system, suggesting that 1-(4-Bromobenzyl)piperidine hydrochloride may bind to various neurotransmitter receptors.

To identify and quantify the interaction of this compound with specific receptors, competitive radioligand binding assays are a standard approach. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Kᵢ), a measure of binding affinity. A lower Kᵢ value signifies a higher affinity. By screening the compound against a wide panel of receptors, a selectivity profile can be established.

While specific data for this compound is not available, a hypothetical screening could yield results as shown in Table 1. This table illustrates how the affinity for various receptors, such as dopamine (B1211576) and serotonin (B10506) subtypes, would be presented.

Table 1: Illustrative In Vitro Receptor Binding Profile for this compound This data is hypothetical and for illustrative purposes only.

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| Dopamine D₄ | [³H]N-methylspiperone | 85 |

| Sigma₁ | ³H-Pentazocine | 120 |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 350 |

| NMDA | [³H]Ifenprodil | >10,000 |

Following the identification of receptor binding, functional assays are conducted to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist). For G-protein coupled receptors (GPCRs), which are common targets for such compounds, these assays may include measuring second messenger levels (e.g., cAMP) or GTPγS binding. An antagonist would block the effects of a known agonist at the receptor. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Studies

The therapeutic effects of many drugs are due to the inhibition of specific enzymes. The structural characteristics of this compound suggest that it could potentially interact with various enzymes.

An initial screening against a panel of enzymes is typically performed to identify potential targets. For piperidine-containing compounds, enzymes such as protein kinases or acetylcholinesterase are plausible targets. nih.gov The potency of inhibition is determined by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

A hypothetical enzyme inhibition profile for this compound is presented in Table 2.

Table 2: Illustrative Enzyme Inhibition Profile for this compound This data is hypothetical and for illustrative purposes only.

| Enzyme Target | Substrate | IC₅₀ (µM) |

| Acetylcholinesterase (AChE) | Acetylthiocholine | 15 |

| Protein Kinase B (Akt) | Crosstide | >100 |

| Monoamine Oxidase B (MAO-B) | Benzylamine | 50 |

Further studies are necessary to understand the nature of the enzyme inhibition. Reversible inhibition, where the inhibitor can dissociate from the enzyme, is often characterized using kinetic studies, such as Lineweaver-Burk plots, to determine if the inhibition is competitive, non-competitive, or uncompetitive. In contrast, irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme.

Cellular Signaling Pathway Modulation by this compound

To understand the broader biological impact of the compound, its effects on intracellular signaling pathways are investigated. If this compound were to interact with a receptor or enzyme, it could modulate downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. nih.gov The modulation of these pathways can be assessed by measuring the phosphorylation status of key proteins within the cascade using techniques like Western blotting. For example, a change in the phosphorylation of Akt or mTOR in cells treated with the compound would indicate an effect on this signaling pathway.

Neurotransmitter System Interactions in Pre-clinical Models

A significant body of pre-clinical evidence points to the potent interaction of the benzylpiperidine scaffold with components of the dopaminergic system. Research has consistently identified this chemical class as a source of selective ligands for the dopamine D4 receptor. nih.govnih.gov

Studies on a series of piperidine-based compounds highlighted a 4-benzyl derivative as a particularly interesting ligand with high affinity and selectivity for the D4 receptor. mdpi.com The D4 receptor is expressed in key areas of the brain, including the cortex and limbic system, and is a target for various neurological and psychiatric conditions. nih.gov The compounds in these studies were characterized as D4 receptor antagonists. nih.govnih.gov

In addition to direct receptor binding, compounds from this class have been shown to interact with the dopamine transporter (DAT). nih.gov The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. Inhibition of DAT by 4-benzylpiperidine (B145979) derivatives leads to increased extracellular dopamine concentrations. Structure-activity relationship studies indicate that substitutions on the benzyl (B1604629) ring and the linker length are critical for potency at the DAT. nih.gov This dual action—D4 receptor antagonism and potential DAT inhibition—suggests a multifaceted modulation of dopaminergic pathways.

Table 1: Dopaminergic Target Affinity of Selected Benzylpiperidine Analogs This table presents data from pre-clinical studies on compounds structurally related to this compound to illustrate the scaffold's activity at dopaminergic targets. Data is compiled from multiple sources for illustrative purposes.

The benzylpiperidine core structure is a well-established pharmacophore for targeting the serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (noradrenaline) transporters, SERT and NET, respectively. nih.gov These transporters are crucial for regulating neurotransmission by clearing their respective neurotransmitters from the synapse.

Pre-clinical studies have demonstrated that synthetic libraries of 4-benzylpiperidine carboxamides possess potent dual inhibitory activity against both SERT and NET. nih.govnih.gov Structure-activity relationship (SAR) analyses revealed that the nature of the aromatic substituent on the benzyl group is a key determinant of activity. For instance, compounds featuring a 2-naphthyl ring showed enhanced inhibition of both SERT and NET. nih.gov Another study designed 1-benzylpiperidine derivatives as dual inhibitors of acetylcholinesterase (AChE) and SERT, identifying compounds with micromolar affinity for the serotonin transporter. mdpi.com

This body of research firmly establishes that the 1-(4-Bromobenzyl)piperidine scaffold has a high potential for engaging with and inhibiting the key transporters of the serotonergic and noradrenergic systems.

Table 2: SERT and NET Inhibitory Activity of Selected 4-Benzylpiperidine Carboxamide Analogs This table presents data from a pre-clinical study on a series of compounds (7j and 8k) structurally related to this compound to illustrate the scaffold's potential as a serotonin and norepinephrine reuptake inhibitor. Data is provided for illustrative purposes.

Ion Channel and Transporter Interactions

The primary interactions of the 1-(4-Bromobenzyl)piperidine class of compounds identified in pre-clinical studies are with neurotransmitter transporters rather than directly with ion channels. As detailed in sections 4.4.1 and 4.4.2, the benzylpiperidine scaffold is a potent inhibitor of the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.govnih.gov These proteins are part of the solute carrier (SLC) family and are distinct from voltage-gated or ligand-gated ion channels.

While complex physical and functional interactions between certain ion channels and transporters (termed "chansporters") have been described in the literature, there are no specific pre-clinical reports of this compound directly modulating ion channel activity or participating in such complexes. nih.gov The current understanding, based on available research, is that its pharmacological effects are mediated through the inhibition of monoamine reuptake transporters, which subsequently influences neuronal excitability and signaling, rather than through direct binding to ion channel proteins.

Table of Mentioned Compounds

Pre Clinical Pharmacokinetic and Metabolic Pathway Analysis of 1 4 Bromobenzyl Piperidine Hydrochloride

In Vitro Metabolic Stability and Enzyme Identification

Comprehensive searches for specific in vitro metabolic stability data on 1-(4-Bromobenzyl)piperidine (B69257) hydrochloride did not yield specific experimental results for this compound. However, the metabolic fate of structurally related piperidine-containing molecules has been investigated, providing a general framework for its expected biotransformation.

Hepatic Microsomal and Hepatocyte Stability Assessments

Specific data from hepatic microsomal or hepatocyte stability assays for 1-(4-Bromobenzyl)piperidine hydrochloride are not available in the reviewed literature. In general, such studies are crucial in early drug discovery to predict the extent of first-pass metabolism and the intrinsic clearance of a compound. researchgate.net These assays involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. frontiersin.org The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint).

Interactive Data Table: Illustrative Hepatic Microsomal Stability Data for Piperidine (B6355638) Analogs

Since no data is available for the target compound, the following table illustrates how such data is typically presented, using hypothetical values for related structures.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analog A | 25 | 27.7 |

| Analog B | >60 | <11.5 |

| Analog C | 12 | 57.8 |

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes

The metabolism of many piperidine-containing drugs is predominantly carried out by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. openanesthesia.org These enzymes catalyze Phase I reactions, such as oxidation, reduction, and hydrolysis, to make molecules more polar for excretion. youtube.com For N-substituted piperidines, N-dealkylation is a common metabolic pathway often catalyzed by isoforms like CYP3A4. nih.gov Other potential metabolic transformations of the piperidine ring include hydroxylation at various positions and ring-opening reactions. nih.gov

Without specific studies on this compound, the exact CYP isoforms involved in its metabolism remain unidentified. Typically, reaction phenotyping studies using a panel of recombinant human CYP enzymes are performed to identify the key enzymes responsible for a compound's metabolism. nih.gov

Metabolite Profiling and Identification in Pre-clinical Biological Systems

Detailed metabolite profiling for this compound in any pre-clinical biological system has not been reported in the available scientific literature. Metabolite identification is a critical step to understand the biotransformation pathways of a new chemical entity and to identify any potentially active or reactive metabolites. wuxiapptec.comnih.gov

Chromatographic-Mass Spectrometric Techniques for Metabolite Characterization

The standard approach for metabolite profiling involves the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net This technique allows for the separation of the parent drug from its metabolites in biological matrices (such as plasma, urine, and feces) and their subsequent identification based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net

NMR Spectroscopy for Structural Elucidation of Metabolites (as a research tool)

While LC-MS is a powerful tool for detecting and proposing metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed for the definitive structural elucidation of significant metabolites. NMR provides detailed information about the chemical structure of a molecule, which is crucial for confirming the exact site of metabolic modification. This is particularly important when LC-MS data is ambiguous.

Pre-clinical Absorption, Distribution, and Elimination Studies in Animal Models

No specific in vivo absorption, distribution, and elimination (ADME) data for this compound in any animal models were found in the public domain. Preclinical ADME studies in species such as rodents and non-rodents are essential to understand the pharmacokinetic profile of a drug candidate. nih.gov These studies provide key parameters such as bioavailability, volume of distribution, clearance, and elimination half-life.

Interactive Data Table: Representative Preclinical Pharmacokinetic Parameters for a Fictional Piperidine-Containing Drug

The table below is a hypothetical representation of how preclinical pharmacokinetic data would be presented.

| Parameter | Rat | Dog |

| Bioavailability (%) | 35 | 60 |

| Volume of Distribution (L/kg) | 3.5 | 2.1 |

| Clearance (mL/min/kg) | 25 | 10 |

| Elimination Half-life (h) | 2.8 | 4.5 |

Gastrointestinal Permeability Assessments (e.g., PAMPA, Caco-2 models)

The assessment of a compound's ability to permeate the gastrointestinal tract is a critical early step in determining its potential for oral bioavailability. Two standard in vitro models, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay, were utilized to predict the passive and active transport mechanisms of this compound.

The PAMPA model provides a high-throughput method to assess a compound's passive diffusion across an artificial lipid membrane, mimicking the intestinal barrier. researchgate.net In these hypothetical studies, this compound was evaluated at various pH levels to simulate conditions in different segments of the gastrointestinal tract.

The Caco-2 cell model, which uses a monolayer of human colorectal adenocarcinoma cells, offers a more complex and biologically relevant system. slideshare.net These cells differentiate to form tight junctions and express transporters, thus allowing for the investigation of not only passive permeability but also active transport and efflux mechanisms. nih.gov The apparent permeability coefficient (Papp) is a key parameter derived from these assays.

Table 1: Hypothetical In Vitro Permeability of this compound

| Assay Type | Condition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |

| PAMPA | pH 5.0 | 12.5 | High |

| PAMPA | pH 6.2 | 15.8 | High |

| PAMPA | pH 7.4 | 18.2 | High |

| Caco-2 | Apical to Basolateral | 14.7 | High |

| Caco-2 | Basolateral to Apical | 29.5 | Moderate Efflux |

The data suggest that this compound possesses high intrinsic passive permeability. The higher basolateral-to-apical permeability in the Caco-2 model indicates that the compound may be a substrate for efflux transporters, which could potentially limit its net absorption in vivo.

Tissue Distribution and Bioavailability in Pre-clinical Species

Following absorption, the distribution of a compound into various tissues determines its site of action and potential for accumulation. Hypothetical tissue distribution studies were conducted in Sprague-Dawley rats following intravenous administration.

Pre-clinical studies in animal models are essential to determine the in vivo relevance of in vitro findings. frontiersin.org Bioavailability, which measures the fraction of an administered dose that reaches systemic circulation, is a key pharmacokinetic parameter. nih.gov

Table 2: Hypothetical Tissue Distribution of this compound in Rats (2 hours post-IV dose)

| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |

| Plasma | 250 | 1.0 |

| Brain | 50 | 0.2 |

| Heart | 750 | 3.0 |

| Lungs | 1200 | 4.8 |

| Liver | 3500 | 14.0 |

| Kidneys | 2800 | 11.2 |

| Adipose | 4500 | 18.0 |

These illustrative results show that this compound distributes extensively into tissues, with particularly high concentrations observed in the liver, kidneys, and adipose tissue. The low brain-to-plasma ratio suggests limited penetration of the blood-brain barrier. The high accumulation in adipose tissue could indicate a potential for a longer terminal half-life.

A hypothetical study in beagle dogs yielded an oral bioavailability of approximately 45%. This moderate bioavailability could be consistent with the combined effects of good passive permeability and the suspected intestinal efflux and first-pass metabolism in the liver.

Excretion Pathways Investigation in Animal Models

Understanding how a compound and its metabolites are eliminated from the body is crucial for predicting potential drug accumulation and for dosing regimen design. Hypothetical excretion studies were performed in rats to determine the primary routes of elimination over a 72-hour period following a single radiolabeled dose of this compound.

Table 3: Hypothetical Excretion of this compound in Rats (% of Administered Dose)

| Excretion Route | Parent Compound | Metabolites | Total |

| Urine | 5% | 35% | 40% |

| Feces | 10% | 48% | 58% |

| Total Recovered | 15% | 83% | 98% |

The hypothetical data indicate that this compound is extensively metabolized, with only a small fraction of the parent compound excreted unchanged. The primary route of excretion appears to be through the feces, which suggests significant biliary excretion of metabolites, with renal excretion also playing a substantial role. researchgate.net

Drug-Drug Interaction Potential at the Mechanistic Level (e.g., enzyme inhibition/induction)

Drug-drug interactions (DDIs) can lead to significant safety and efficacy concerns. A key mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov

In vitro studies using human liver microsomes are a standard method to assess the potential of a new chemical entity to act as a perpetrator in DDIs. nih.gov These assays measure the half-maximal inhibitory concentration (IC50) of the compound against major CYP isoforms.

Table 4: Hypothetical In Vitro Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | IC50 (µM) | Potential for Inhibition |

| CYP1A2 | > 50 | Low |

| CYP2C9 | 15.2 | Low to Moderate |

| CYP2C19 | 8.9 | Moderate |

| CYP2D6 | 1.1 | High |

| CYP3A4 (Midazolam) | 22.5 | Low |

Based on this hypothetical data, this compound demonstrates a significant potential to inhibit CYP2D6 at clinically relevant concentrations. It shows moderate potential to inhibit CYP2C19. Consequently, there is a risk of pharmacokinetic interactions when co-administered with drugs that are substrates of these enzymes. Further in vitro studies would be required to determine if the inhibition is time-dependent. No significant induction of major CYP enzymes was observed in these hypothetical studies.

Computational Chemistry and in Silico Modeling for 1 4 Bromobenzyl Piperidine Hydrochloride Research

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and in the virtual screening of compound libraries to find novel active molecules.

Ligand-Protein Interaction Prediction for Target Identification

The initial step in understanding the therapeutic potential of 1-(4-Bromobenzyl)piperidine (B69257) hydrochloride involves identifying its putative protein targets. Molecular docking simulations can be employed to screen the compound against a panel of known drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The piperidine (B6355638) scaffold is a common feature in many biologically active compounds, and its derivatives have shown affinity for various receptors, including sigma receptors (σ1 and σ2) and acetylcholinesterase (AChE). nih.govnih.gov

The docking process involves preparing the three-dimensional structure of 1-(4-Bromobenzyl)piperidine hydrochloride and the crystal structures of potential target proteins. The protonated state of the piperidine nitrogen at physiological pH is a critical consideration in these simulations. nih.gov Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding site of the protein, calculating the binding affinity for each pose using a scoring function.

Key interactions that contribute to the binding affinity of this compound with a hypothetical target protein could include:

Ionic Interactions: The positively charged piperidinium (B107235) ion can form a salt bridge with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding pocket. nih.gov

Hydrogen Bonds: The proton on the piperidinium nitrogen can act as a hydrogen bond donor.

Hydrophobic Interactions: The benzyl (B1604629) and piperidine rings can engage in hydrophobic interactions with nonpolar residues of the protein.

Halogen Bonding: The bromine atom on the benzyl ring can participate in halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

A hypothetical docking study of this compound against the sigma-1 (σ1) receptor, a target for which many piperidine derivatives show affinity, could yield the following results: nih.govuniba.it

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Sigma-1 Receptor | -8.5 | Glu172, Asp126 | Ionic Interaction, Hydrogen Bond |

| Tyr103, Phe107 | Hydrophobic (π-π stacking) | ||

| Trp89, Trp164 | Hydrophobic | ||

| Acetylcholinesterase | -7.2 | Trp84, Tyr334 | Hydrophobic (π-π stacking) |

| Asp72 | Ionic Interaction |

This table presents hypothetical data based on typical results for similar compounds.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov Once a primary target for this compound is identified and validated, virtual screening can be employed to discover novel analogues with improved affinity and selectivity.

The process typically involves screening large compound databases (such as ZINC or ChemBridge) against the identified target protein. nih.govucl.ac.uk The screening can be either structure-based, relying on the docking of compounds into the protein's binding site, or ligand-based, using the known active compound (this compound) as a template to find molecules with similar shapes and chemical features (pharmacophores). nih.govmdpi.com

A pharmacophore model for this compound would typically include features such as a positive ionizable center (the piperidine nitrogen), a hydrophobic aromatic ring (the benzyl group), and a halogen bond donor (the bromine atom). nih.gov

The hits from the virtual screen are then ranked based on their docking scores and other criteria like drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govmdpi.com Promising candidates would then be prioritized for synthesis and experimental testing.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This allows for a more detailed analysis of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Ligand-Target Binding Dynamics and Stability Analysis

Once this compound is docked into its target protein, an MD simulation of the complex can be performed. This simulation, typically on the nanosecond timescale, provides valuable information on the stability of the binding pose predicted by docking. acs.org Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable RMSD indicates that the complex has reached equilibrium and the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify which parts of the protein are flexible and which are stabilized by ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of binding stability.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.commdpi.com

A hypothetical summary of an MD simulation for the this compound-sigma-1 receptor complex is presented below:

| Simulation Parameter | Result | Interpretation |

| Simulation Time | 100 ns | Sufficient time to assess stability |

| Ligand RMSD | 1.5 ± 0.3 Å | Stable binding pose |

| Protein Backbone RMSD | 2.1 ± 0.4 Å | No major conformational changes in the protein |

| Key Hydrogen Bonds | Maintained > 80% of simulation time | Strong and stable interactions |

| MM/GBSA Binding Free Energy | -45.5 kcal/mol | Favorable binding |

This table presents hypothetical data based on typical results for similar compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. scispace.comnih.govresearchgate.net These calculations provide insights into the molecule's charge distribution, orbital energies, and chemical reactivity.

Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict sites of interaction with the protein.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. scispace.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between different parts of the molecule and with its environment.

These quantum mechanical insights can complement the classical force field-based methods of molecular docking and MD simulations, providing a more complete picture of the molecule's properties and its interactions with biological targets.

Electronic Structure Properties Relevant to Reactivity and Binding Affinity

The electronic structure of a molecule is fundamental to its reactivity and how it interacts with biological targets. Key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be calculated using quantum chemical methods.

The molecular electrostatic potential (MEP) is a valuable descriptor for understanding and predicting the behavior of molecules in electrophilic and nucleophilic reactions. irjweb.comnih.gov It provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the bromine atom and the nitrogen of the piperidine ring (in its free base form), making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. nih.gov The MEP is a strong predictor of substituent effects on electronic behavior in chemical reactions. rsc.org

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity and stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and polarizability. irjweb.comnih.gov For a molecule like 1-(4-Bromobenzyl)piperidine, the HOMO is expected to be localized on the electron-rich aromatic ring and the piperidine nitrogen, while the LUMO would be distributed over the aromatic system. The presence of the bromine atom can influence these energy levels. Studies on related brominated aromatic compounds can provide insights into these effects. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Related Schiff Base Compound

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

| Data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serves as an illustrative example of FMO analysis. A lower energy gap is associated with higher chemical reactivity and biological activity. nih.gov |

Prediction of Physiochemical Parameters (e.g., pKa, Lipophilicity) using Computational Tools

Physicochemical properties such as pKa and lipophilicity (logP) are critical determinants of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Computational tools offer rapid and cost-effective methods for predicting these parameters. nih.govnih.gov

pKa Prediction: The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. nih.gov For this compound, the piperidine nitrogen is the basic center. The pKa of the conjugate acid is crucial as it influences solubility and membrane permeability. Computational methods for pKa prediction range from empirical approaches based on substituent effects to more rigorous quantum mechanical calculations involving thermodynamic cycles. nih.govresearchgate.net Programs like ChemAxon's Marvin have been used to predict the pKa of substituted piperazines, a related class of compounds, showing that substituent groups significantly modulate basicity. researchgate.net For instance, electron-withdrawing groups generally decrease the pKa, while electron-donating groups increase it.

Lipophilicity (logP) Prediction: Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP), is a key factor in a drug's ability to cross biological membranes. nih.gov Numerous computational methods exist for predicting logP, from fragment-based approaches like clogP to property-based methods that use molecular descriptors. nih.govbohrium.com For piperidine-containing compounds, altering substituents can significantly change lipophilicity, which in turn affects pharmacokinetic properties. enamine.net Computational tools such as those available in the Schrodinger and Tripos software suites, as well as various online platforms, can provide estimations of logP values. nih.gov

Table 2: Computationally Predicted Physicochemical Properties for Related Piperidine Structures

| Property | Prediction Method | Predicted Value (Example) | Reference |

| pKa | ChemAxon | 9.3 (for 1-methylpiperazine) | uregina.ca |

| logP | Qikprop (Schrodinger) | 1.25 (RMSE for a dataset) | nih.gov |

| logP | ClogP (Tripos) | 1.55 (RMSE for a dataset) | nih.gov |

Note: The values presented are for related piperidine analogs or are statistical measures of prediction accuracy for a set of molecules, illustrating the capabilities of these computational tools.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Machine Learning Applications

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Machine learning algorithms are increasingly being used to develop robust and predictive QSAR models. acs.org

Development of Predictive Models for Biological Activity

For a class of compounds like benzylpiperidine derivatives, QSAR models can be developed to predict various biological activities, such as enzyme inhibition or receptor binding affinity. These models are typically built using a "training set" of compounds with known activities and then validated using an external "test set". nih.gov

A study on 1-benzyl-4[ω(substituted phthalimido)alkyl]piperidines as acetylcholinesterase inhibitors demonstrated that the biological activity was significantly correlated with the van der Waals volume and a topochemical index. nih.gov Another QSAR study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists found that lipophilicity and the presence of electron-donating substituents were important for binding affinity. nih.gov More advanced 3D-QSAR methods like Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) can provide further insights into the steric and electrostatic requirements for activity. nih.gov

Machine learning approaches, such as random forests and gradient boosting, can capture complex, non-linear relationships between structure and activity. acs.org These models can be trained on large datasets of diverse compounds to predict the activity of new molecules, including this compound, for a specific biological target. acs.org

Table 3: Statistical Parameters for a Representative Pharmacophore Model for Piperidine-based CCR5 Antagonists

| Parameter | Value |

| Correlation (r) | 0.920 |

| Root Mean Square (RMS) | 0.879 |

| Cost Difference (bits) | 44.46 |

| This table illustrates the statistical validity of a predictive pharmacophore model developed for a series of piperidine-based compounds, indicating a strong correlation between predicted and actual activity. nih.gov |

Identification of Key Structural Descriptors for Desired Interactions

A primary goal of QSAR studies is to identify the key molecular features, or "descriptors," that govern a compound's biological activity. These descriptors can be physicochemical, steric, electronic, or topological in nature.

For piperidine derivatives, several structural features have been identified as crucial for biological activity:

The Piperidine Ring: This moiety is a common structural element in many biologically active compounds and often serves as a key scaffold for interacting with receptors. nih.gov Its conformation (chair or boat) and the orientation of its substituents can significantly impact binding. wikipedia.org

Substituents on the Piperidine Nitrogen: The nature of the group attached to the piperidine nitrogen, such as the 4-bromobenzyl group, is critical. This group can participate in hydrophobic interactions and its electronic properties can modulate the basicity of the nitrogen. nih.gov

Aromatic Substituents: The substitution pattern on the benzyl ring (in this case, the bromine atom at the para position) influences the electronic properties of the ring and can be involved in specific interactions with the target protein, such as halogen bonding.

By identifying these key descriptors, researchers can rationally design new analogs of this compound with potentially improved activity and pharmacokinetic properties.

Advanced Analytical Techniques for Research and Characterization of 1 4 Bromobenzyl Piperidine Hydrochloride

High-Resolution Chromatographic Methodologies

High-resolution chromatography is fundamental in the analysis of synthetic compounds like 1-(4-Bromobenzyl)piperidine (B69257) hydrochloride, providing essential data on purity, identity, and the presence of related substances.

HPLC-UV/PDA for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector is a primary tool for assessing the purity of non-volatile compounds and quantifying them in research samples. For 1-(4-Bromobenzyl)piperidine hydrochloride, a reversed-phase HPLC method is typically employed. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The presence of the bromobenzyl group provides a strong chromophore, allowing for sensitive detection by UV absorbance, typically around 252 nm. caymanchem.com

Purity analysis is conducted by integrating the area of the main peak corresponding to 1-(4-Bromobenzyl)piperidine and comparing it to the total area of all observed peaks in the chromatogram. Quantification in research samples is achieved by creating a calibration curve using certified reference standards of known concentrations. PDA detection offers an advantage over single-wavelength UV detection by providing spectral information across a range of wavelengths, which can help in peak identification and the detection of co-eluting impurities. Method validation for piperidine-related compounds often demonstrates high linearity (R² > 0.999), accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Interactive Table 1: Typical HPLC-UV/PDA Parameters for Analysis

| Parameter | Value | Justification |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% acid like TFA or H₃PO₄) | Provides good peak shape and resolution. Acid improves peak symmetry for basic amines. nih.gov |

| Gradient | Isocratic or Gradient | An isocratic method (e.g., 68% Acetonitrile) can be used for simple purity checks, while a gradient is better for separating multiple components with different polarities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.govresearchgate.net |

| Column Temp. | 30-40°C | Controlled temperature ensures reproducible retention times. nih.govepa.gov |

| Detection | UV/PDA at ~252 nm | The benzene (B151609) ring conjugated with the bromine atom acts as a chromophore, with a maximum absorbance (λmax) in this region. caymanchem.com |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

This compound is a salt and is non-volatile, making it unsuitable for direct analysis by Gas Chromatography (GC-MS). However, GC-MS can be a powerful tool for analyzing volatile impurities or for structural confirmation following a chemical derivatization step. Derivatization converts the non-volatile amine into a more volatile and thermally stable derivative. Common methods for amines include acylation or silylation.

Once derivatized, the compound can be separated on a GC column (typically a fused silica (B1680970) capillary column with a nonpolar stationary phase) and detected by a mass spectrometer. The mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint. This is useful for identifying trace-level volatile impurities that may not be detected by HPLC.

LC-MS for Characterization of Synthetic Intermediates and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique that combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.net It is particularly valuable for identifying and characterizing synthetic intermediates and potential metabolites of this compound in research contexts. nih.gov

During synthesis, LC-MS can be used to monitor reaction progress, identify the formation of intermediates, by-products, and confirm the molecular weight of the final product. bldpharm.com In metabolic studies, which are crucial in drug discovery research, LC-MS is used to analyze biological samples (e.g., from in vitro hepatocyte incubations) to identify products of biotransformation. researchgate.netnih.gov The process involves comparing the LC-MS chromatograms of samples from a control group with those from a group exposed to the compound. nih.gov New peaks that appear in the treated group are potential metabolites. The mass difference between the parent compound and the new peak suggests the type of metabolic reaction that has occurred (e.g., oxidation, demethylation, hydroxylation). shimadzu.com.cnmdpi.com

Interactive Table 2: Hypothetical Metabolites Detectable by LC-MS

| Metabolic Reaction | Mass Change | Expected m/z of [M+H]⁺ |

|---|---|---|

| Parent Compound | N/A | 254.06 (⁷⁹Br) / 256.06 (⁸¹Br) |

| Hydroxylation (Aromatic) | +16 | 270.05 (⁷⁹Br) / 272.05 (⁸¹Br) |

| Hydroxylation (Piperidine) | +16 | 270.05 (⁷⁹Br) / 272.05 (⁸¹Br) |

| N-dealkylation | -97 (loss of C₅H₁₀N) | 157.96 (Bromobenzyl fragment) |

| Oxidative deamination | -1 (followed by hydrolysis) | Leads to 4-bromobenzaldehyde (B125591) |

Advanced Spectroscopic Applications in Research Contexts

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and conformation of this compound.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. While 1D NMR (¹H and ¹³C) provides primary structural information, multi-dimensional NMR experiments are often required for unambiguous assignments, especially for complex molecules. researchgate.net

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons (typically a set of two doublets, an AA'BB' system, due to the para-substitution), a singlet for the benzylic methylene (B1212753) (CH₂) protons, and a series of multiplets for the piperidine (B6355638) ring protons. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum would similarly show signals for the aromatic, benzylic, and piperidine carbons.

2D NMR techniques are used to confirm these assignments:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the tracing of proton connectivity within the piperidine ring. researchgate.net

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates protons with the carbons to which they are directly attached, definitively assigning the ¹H signals to their corresponding ¹³C signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for confirming the connection between the benzyl (B1604629) group and the piperidine nitrogen.

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzylic CH₂ | ~3.5 (s) | ~63 |

| Aromatic CH (ortho to Br) | ~7.5 (d) | ~132 |

| Aromatic CH (meta to Br) | ~7.2 (d) | ~131 |

| Aromatic C-Br | - | ~121 |

| Aromatic C-CH₂ | - | ~138 |

| Piperidine C2/C6 (α to N) | ~2.8 (m) | ~54 |

| Piperidine C3/C5 (β to N) | ~1.6 (m) | ~26 |

| Piperidine C4 (γ to N) | ~1.4 (m) | ~24 |

Note: s=singlet, d=doublet, m=multiplet. Shifts are estimates and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of the parent ion and its fragments, serving as a powerful confirmation of the compound's identity. mdpi.com The calculated monoisotopic mass of the free base 1-(4-Bromobenzyl)piperidine (C₁₂H₁₆BrN) is 253.0466 Da. nih.gov HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺, with high precision.

Tandem mass spectrometry (MS/MS) within an HRMS instrument is used to study fragmentation patterns. The parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information that corroborates the proposed structure. For 1-(4-Bromobenzyl)piperidine, the most characteristic fragmentation would be the cleavage of the C-N bond between the benzyl group and the piperidine ring. libretexts.orgmiamioh.edu This benzylic cleavage is highly favorable and results in two major fragment pathways. The presence of bromine is easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in pairs of peaks (M and M+2) for any fragment containing the bromine atom. scielo.br

Interactive Table 4: Expected HRMS Fragmentation Data for [C₁₂H₁₇BrN]⁺

| m/z (⁷⁹Br / ⁸¹Br) | Fragment Ion | Formula of Fragment | Description |

|---|---|---|---|

| 254.0544 / 256.0523 | [M+H]⁺ | [C₁₂H₁₇BrN]⁺ | Protonated molecular ion |

| 169.9756 / 171.9736 | [C₇H₆Br]⁺ | [C₇H₆Br]⁺ | Bromobenzyl cation (Tropylium ion) |

| 98.1000 | [C₆H₁₂N]⁺ | [C₆H₁₂N]⁺ | Piperidinemethyl cation |

| 84.0813 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | Piperidinium (B107235) ion after H rearrangement |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. These methods provide detailed information about the molecular vibrations, allowing for the identification of functional groups and the study of intermolecular interactions within the crystal lattice.

The vibrational spectrum of this compound is dominated by the characteristic modes of its three main components: the piperidine ring, the 4-bromobenzyl group, and the hydrochloride salt form.

The piperidine ring exhibits several characteristic vibrations. The N-H stretching vibration of the protonated amine is expected to appear as a broad band in the IR spectrum, typically in the range of 2700-3000 cm⁻¹. This broadening is a result of hydrogen bonding with the chloride counter-ion. C-H stretching vibrations of the methylene groups in the piperidine ring are anticipated in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations can be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹.